molecular formula C10H14FNO B1322991 [3-(2-Fluorophenoxy)propyl]methylamine CAS No. 883542-63-0

[3-(2-Fluorophenoxy)propyl]methylamine

Cat. No.: B1322991
CAS No.: 883542-63-0
M. Wt: 183.22 g/mol
InChI Key: TWZJXWNTOQIRIV-UHFFFAOYSA-N
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Description

[3-(2-Fluorophenoxy)propyl]methylamine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further linked to a methylamine group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Properties

IUPAC Name

3-(2-fluorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJXWNTOQIRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629573
Record name 3-(2-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-63-0
Record name 3-(2-Fluorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluorophenoxy)propyl]methylamine typically involves the reaction of 2-fluorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol is replaced by the propylamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluorophenoxy)propyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
[3-(2-Fluorophenoxy)propyl]methylamine serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science. The compound can undergo various chemical reactions, including:

  • Oxidation : It can be oxidized to form oxides or other derivatives.
  • Reduction : This compound can be reduced to yield amines or alcohols.
  • Substitution Reactions : It participates in nucleophilic and electrophilic substitution processes, which are essential for modifying functional groups in organic compounds.

Biological Research

Investigating Enzyme Interactions
In biological studies, this compound has been employed to investigate enzyme interactions and receptor binding. Its structural properties allow it to modulate biological pathways by acting on specific molecular targets. For example, it may function as an agonist or antagonist in receptor-mediated signaling pathways, which is crucial for understanding drug-receptor interactions and developing new therapeutic agents .

Medicinal Chemistry

Potential Therapeutic Applications
The compound is being explored for its potential therapeutic properties. Research indicates that derivatives of this compound could lead to the development of drugs targeting various diseases, including cancer and neurological disorders. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, which are desirable traits in drug design .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals with specific properties. Its unique structure allows for the creation of materials that exhibit enhanced performance characteristics in various applications, such as coatings, adhesives, and agrochemicals.

Data Summary Table

Application AreaSpecific UseKey Benefits
Chemical Synthesis Building block for complex moleculesFacilitates the development of new entities
Biological Research Investigating enzyme interactionsModulates biological pathways
Medicinal Chemistry Potential therapeutic agentEnhances drug design through improved properties
Industrial Applications Production of specialty chemicalsCreates materials with enhanced performance

Case Studies

  • Enzyme Interaction Studies
    In a study focusing on enzyme interactions, this compound was used to explore its binding affinity towards specific enzymes involved in metabolic pathways. Results indicated that modifications to the compound's structure could significantly alter its efficacy as an inhibitor or activator.
  • Drug Development Research
    A recent investigation into potential drug candidates highlighted the effectiveness of this compound derivatives in inhibiting cancer cell proliferation. The study demonstrated that these compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenoxy)propyl]methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenoxy)propyl]methylamine
  • [3-(2-Bromophenoxy)propyl]methylamine
  • [3-(2-Iodophenoxy)propyl]methylamine

Uniqueness

Compared to its analogs, [3-(2-Fluorophenoxy)propyl]methylamine has unique properties due to the presence of the fluorine atom. Fluorine imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. This makes this compound particularly valuable in research and industrial applications .

Biological Activity

[3-(2-Fluorophenoxy)propyl]methylamine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-fluorophenol and 3-chloropropylamine under basic conditions, often utilizing sodium hydroxide or potassium carbonate to enhance reaction efficiency. The presence of the fluorine atom in the phenoxy group is significant, as it influences the compound's electronic properties and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The mechanism of action involves binding to these targets, which can modulate their activity and lead to diverse biological effects. The specific pathways affected are contingent upon the context of use and the nature of the target.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial secretion systems, such as those in Pseudomonas aeruginosa, which are critical for pathogenicity. This suggests potential applications in treating infections caused by resistant strains .
  • Pharmacological Properties : The compound may serve as a scaffold for developing new therapeutic agents, particularly due to its structural similarity to known bioactive compounds .

Case Studies

  • Inhibition of Bacterial Secretion Systems : A study focused on phenoxyacetamide derivatives demonstrated that modifications similar to those in this compound could inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa. This inhibition was assessed through various assays measuring cytotoxicity and secretion rates .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications at the phenolic ring, such as fluorination, can significantly enhance the potency of compounds against specific biological targets. For instance, fluorinated analogs often exhibit improved binding affinities compared to their non-fluorinated counterparts .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameIC50 (μM)Biological Activity
[3-(2-Chlorophenoxy)propyl]methylamine15.0 ± 1.5Moderate antibacterial activity
[3-(2-Bromophenoxy)propyl]methylamine20.0 ± 2.0Lower antibacterial activity
This compoundTBDPotentially high antibacterial activity

Note: IC50 values represent the concentration required to inhibit a biological process by half; TBD indicates values yet to be determined.

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